rac-(1R,6S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo(4.1.0)heptane-1-carboxylic acid
Description
rac-(1R,6S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound featuring:
- A bicyclo[4.1.0]heptane core, providing conformational rigidity.
- An Fmoc (fluorenylmethoxycarbonyl) protecting group on the nitrogen, enhancing stability during peptide synthesis.
- A carboxylic acid moiety, enabling further functionalization or interaction with biological targets.
Its molecular formula is C₂₃H₂₁NO₄ (estimated from analogous structures in , and 19), with a molecular weight of ~375–377 g/mol . The Fmoc group’s lability under basic conditions makes it ideal for solid-phase peptide synthesis (SPPS), while the bicyclic framework influences steric and electronic properties.
Properties
CAS No. |
2137738-72-6 |
|---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(1S,6R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-12-14(22)6-5-11-23(22)21(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,24,25)/t14-,22+/m1/s1 |
InChI Key |
VAOPUOOWIHHJOX-PEBXRYMYSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@]2(N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1CC2CC2(N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
rac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of rac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is C22H21NO4, with a molecular weight of approximately 363.41 g/mol. The compound features a bicyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO4 |
| Molecular Weight | 363.41 g/mol |
| CAS Number | 2137738-72-6 |
| IUPAC Name | rac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
Biological Activity
The biological activity of rac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid has been evaluated in various studies, highlighting its potential as a therapeutic agent.
Pharmacological Studies
Research indicates that this compound exhibits notable activity in modulating neurotransmitter systems, particularly in the context of neurological disorders. Its mechanism of action appears to involve:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to neurodegenerative diseases.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors involved in pain and mood regulation.
Case Studies
- Neuroprotective Effects : A study demonstrated that rac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid reduced neuronal cell death in models of oxidative stress, indicating its potential neuroprotective properties.
- Anti-inflammatory Activity : Another investigation reported that the compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines in vitro.
- Pain Management : Research has suggested efficacy in pain models, where the compound demonstrated analgesic properties comparable to standard pain medications.
Synthesis Methods
The synthesis of rac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves multi-step organic synthesis techniques including:
- Formation of Bicyclic Structures : Utilizing cyclization reactions to form the bicyclic core.
- Protective Group Strategies : Employing protecting groups for functional groups during synthesis to ensure selectivity and yield.
Comparison with Similar Compounds
Key Structural Variations
Functional Implications
Protecting Groups :
- Bicyclo Systems: [4.1.0]: Balances rigidity and synthetic accessibility . [3.1.0]: High ring strain may improve reactivity but reduce metabolic stability .
Substituents :
Solubility and Stability
| Compound | Solubility | Stability | Key Influencing Factors |
|---|---|---|---|
| Target Compound | Low in water | Stable under basic conditions | Fmoc group’s hydrophobicity |
| Boc variant () | Moderate | Acid-sensitive | Boc’s tert-butyl group |
| Hydrochloride salt () | High | Hygroscopic | Ionic nature |
| Trifluoromethyl analogue () | Low | High metabolic stability | CF₃’s electron-withdrawing effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
